

Elabela-11 Signaling in Human Endothelial Cells: A Technical Guide

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Compound of Interest

Compound Name: ELA-11(human)

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Introduction

Elabela (ELA), a recently identified endogenous peptide hormone, plays a critical role in cardiovascular development and homeostasis. The 11-amino-acid isoform, Elabela-11, is a potent ligand for the G-protein coupled receptor (GPCR), APJ, also known as the apelin receptor. In human endothelial cells, the activation of the Elabela-11/APJ signaling axis triggers a cascade of downstream events that are crucial for angiogenesis, vasculogenesis, and the regulation of vascular tone. This technical guide provides an in-depth overview of the core signaling pathways, quantitative data on cellular responses, and detailed experimental protocols relevant to the study of Elabela-11 in human endothelial cells.

Core Signaling Pathways

Upon binding to the APJ receptor on human endothelial cells, Elabela-11 initiates signaling through multiple downstream pathways. The primary and most well-characterized of these are the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.

PI3K/Akt Pathway

Activation of the APJ receptor by Elabela-11 leads to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate

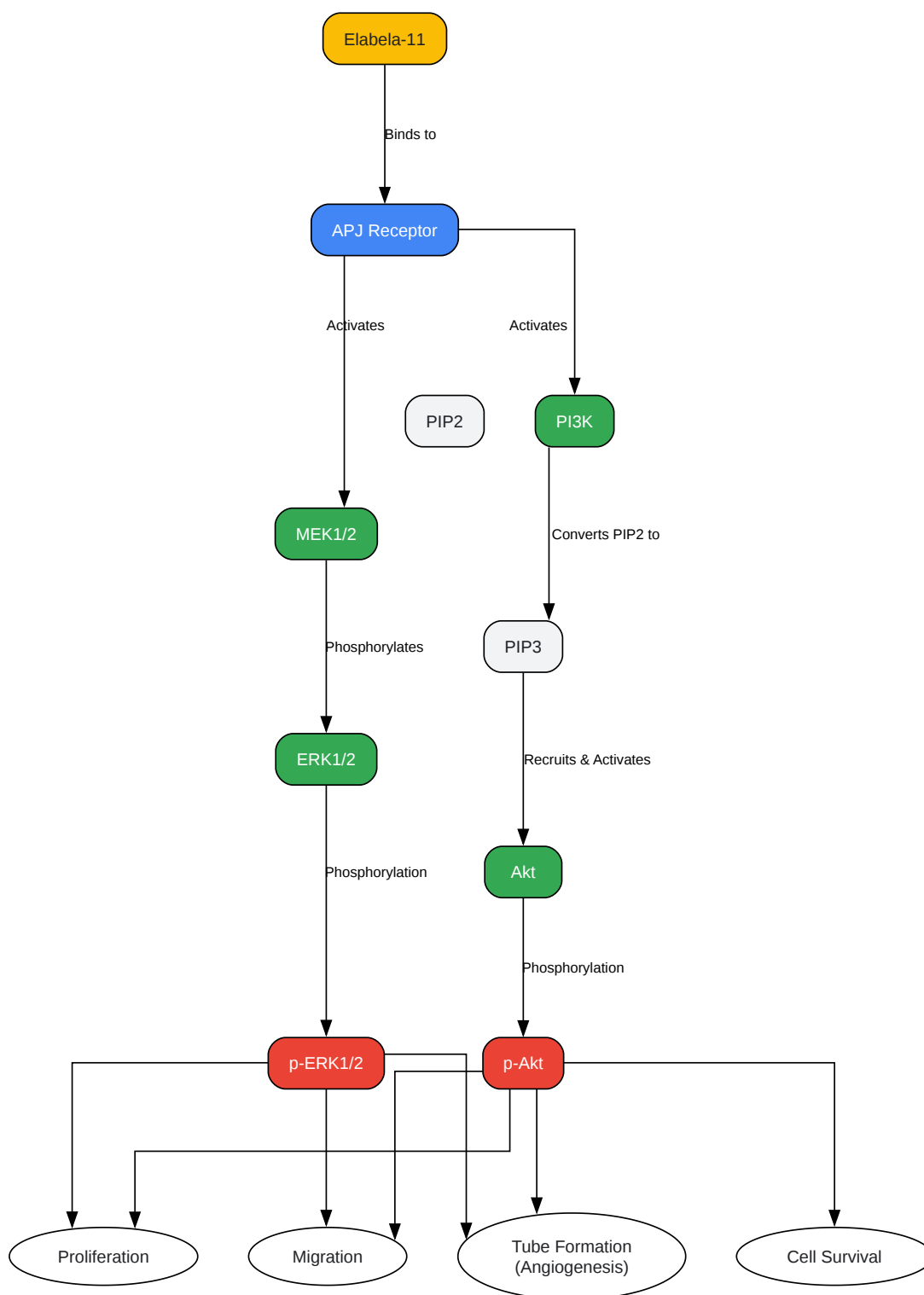
phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt (also known as Protein Kinase B). This recruitment to the cell membrane allows for the phosphorylation and subsequent activation of Akt. Activated Akt is a central node in signaling for cell survival, proliferation, and migration. In endothelial cells, Akt activation by Elabela-11 is a key driver of angiogenic processes.^{[1][2]}

ERK/MAPK Pathway

The Elabela-11/APJ signaling axis also stimulates the ERK/MAPK pathway. This cascade typically involves the activation of a series of protein kinases, culminating in the phosphorylation and activation of ERK1/2. Activated ERK1/2 translocates to the nucleus, where it phosphorylates and activates various transcription factors, leading to changes in gene expression that promote cell proliferation and differentiation.^[3]

Interaction with Other Pathways

The Elabela-11 signaling network also intersects with other crucial pathways in endothelial cell biology. For instance, there is evidence of crosstalk with the Transforming Growth Factor- β (TGF- β) and Vascular Endothelial Growth Factor (VEGF) signaling pathways, both of which are master regulators of angiogenesis and vascular development.



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Elabela-11 signaling cascade in human endothelial cells.

Quantitative Data on Elabela-11-Mediated Responses

The following table summarizes the available quantitative data for the effects of Elabela-11 on endothelial cells and related cell systems. It is important to note that specific EC50 values for proliferation, migration, and tube formation in human umbilical vein endothelial cells (HUVECs) are not yet firmly established in the literature.

Parameter	Cell Type	Value	Reference
Binding Affinity (Ki)	Not specified	14 nM	[4]
Effective Concentration	HUVECs	>10 nM	[1][2]
(for improved viability, migration, and tube formation)			
EC50 (ERK1/2 Phosphorylation)	CHO cells	14.3 nM	[5]
EC50 (cAMP Inhibition)	CHO cells	11.1 nM	[5]

Experimental Protocols

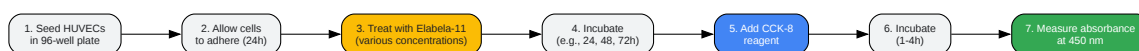
This section provides detailed methodologies for key experiments used to characterize the Elabela-11 signaling pathway in human endothelial cells.

Cell Culture

Human Umbilical Vein Endothelial Cells (HUVECs) are the most commonly used primary cell line for these studies. They should be cultured in Endothelial Cell Growth Medium (e.g., EGM-2) supplemented with growth factors, and used at low passage numbers (P2-P5) to ensure physiological relevance.

Cell Proliferation (CCK-8) Assay

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method to determine cell viability and proliferation.



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Workflow for a CCK-8 cell proliferation assay.

Protocol:

- Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.[6]
- Starve the cells in a low-serum medium for 4-6 hours.
- Treat the cells with various concentrations of Elabela-11 (e.g., 0, 1, 10, 100, 1000 nM).
- Incubate for the desired time period (e.g., 24, 48, or 72 hours).
- Add 10 μ L of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[7][8]
- Measure the absorbance at 450 nm using a microplate reader.

Cell Migration (Scratch Wound) Assay

This assay is used to assess the ability of endothelial cells to migrate and close a "wound" created in a confluent monolayer.



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